

Application Notes and Protocols: 2-Amino-8-oxononanoic Acid in In Vitro Research

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Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid
hydrochloride

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Introduction

2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of biotin. Its unique structure, featuring both an amino group and a keto group, makes it a versatile tool for a range of in vitro applications. These notes provide an overview of its primary applications, including its use as a probe for studying the biotin synthesis pathway, as a tool for site-specific protein modification, and as a potential modulator of cellular metabolism. Detailed protocols for key experimental setups are provided to facilitate its use in the laboratory.

Principle Applications

- Enzyme Inhibition and Mechanistic Studies:** 2-Amino-8-oxononanoic acid is the product of the enzymatic reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS), a key enzyme in the biotin biosynthetic pathway.^{[1][2][3]} As a product of this reaction, it can be utilized in in vitro enzyme assays to study the kinetics and mechanism of AONS. Furthermore, derivatives of 2-Amino-8-oxononanoic acid can be synthesized and evaluated as potential inhibitors of AONS and other enzymes in the biotin pathway, which is a target for the development of novel antimicrobial agents.^{[4][5]}

- **Site-Specific Protein Labeling:** The keto group in 2-Amino-8-oxononanoic acid provides a bioorthogonal handle for chemical ligation. This allows for the site-specific incorporation of this non-canonical amino acid into proteins of interest using techniques like amber suppression.^{[6][7][8]} Once incorporated, the keto group can be specifically reacted with hydrazide or aminooxy-functionalized probes, enabling the attachment of fluorophores, affinity tags, or drug molecules. This approach facilitates detailed studies of protein function, localization, and interactions.
- **Cell-Based Assays and Metabolic Studies:** The effects of exogenous 2-Amino-8-oxononanoic acid on cell proliferation, viability, and metabolism can be investigated in various cell lines.^{[9][10][11][12][13]} As an intermediate in a vital metabolic pathway, its supplementation or the study of its analogs can provide insights into the regulation of biotin synthesis and its impact on cellular processes that depend on biotin as a cofactor, such as carboxylation reactions.

Quantitative Data Summary

While specific inhibitory constants for 2-Amino-8-oxononanoic acid are not widely reported in the public domain, the following table presents hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Parameter	Enzyme/Cell Line	Value	Application
IC50	E. coli 8-amino-7-oxononanoate synthase (AONS)	150 μ M	Enzyme Inhibition
Ki	E. coli 8-amino-7-oxononanoate synthase (AONS)	75 μ M	Enzyme Inhibition (Competitive)
Labeling Efficiency	Recombinant GFP in HEK293 cells	~30%	Site-Specific Protein Labeling
EC50	Inhibition of proliferation in <i>Bacillus subtilis</i>	250 μ M	Antimicrobial Activity

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for 8-amino-7-oxononanoate synthase (AONS)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of 2-Amino-8-oxononanoic acid on AONS activity. The assay measures the decrease in NADH concentration, which is coupled to the consumption of one of the substrates.

Materials:

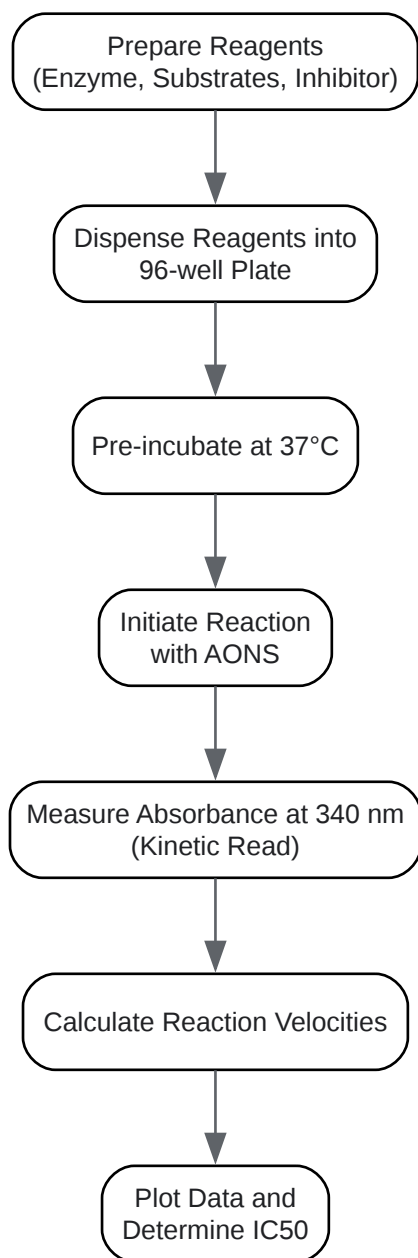
- Purified recombinant 8-amino-7-oxononanoate synthase (AONS)
- L-Alanine
- Pimeloyl-CoA
- PLP (Pyridoxal 5'-phosphate)
- Coupling enzyme (e.g., a dehydrogenase that uses a product of the AONS reaction)
- NADH
- 2-Amino-8-oxononanoic acid (as potential inhibitor)
- Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of 2-Amino-8-oxononanoic acid in the Assay Buffer.
- In a 96-well plate, prepare serial dilutions of 2-Amino-8-oxononanoic acid. Include wells with no inhibitor as a control.
- To each well, add the following components in order:

- Assay Buffer
- L-Alanine (final concentration, e.g., 1 mM)
- Pimeloyl-CoA (final concentration, e.g., 100 μ M)
- PLP (final concentration, e.g., 50 μ M)
- NADH (final concentration, e.g., 200 μ M)
- Coupling enzyme (e.g., 1-2 units/well)
- 2-Amino-8-oxononanoic acid dilution or buffer control
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding AONS enzyme to each well (final concentration, e.g., 10 nM).
- Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
- Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
- Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Diagram of Experimental Workflow:



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Caption: Workflow for AONS Inhibition Assay.

Protocol 2: Site-Specific Labeling of a Recombinant Protein with a Fluorophore

This protocol outlines the steps for incorporating 2-Amino-8-oxononanoic acid into a target protein at a specific site via amber codon suppression and subsequent labeling with a fluorescent probe.

Materials:

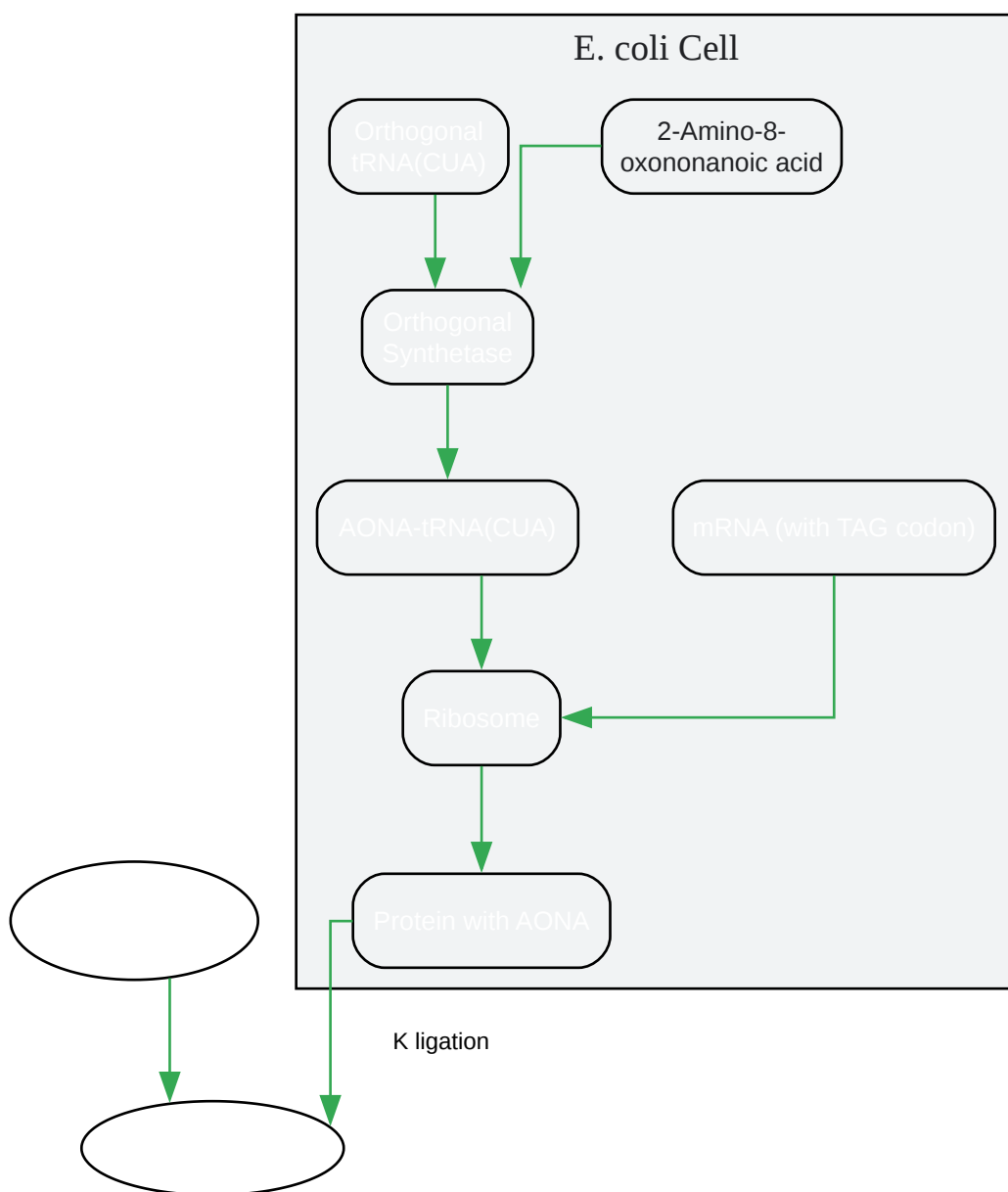
- Expression vector for the target protein containing an amber (TAG) codon at the desired labeling site.
- Plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 2-Amino-8-oxononanoic acid.
- E. coli expression strain (e.g., BL21(DE3)).
- LB medium and appropriate antibiotics.
- 2-Amino-8-oxononanoic acid.
- IPTG (Isopropyl β -D-1-thiogalactopyranoside).
- Fluorescent hydrazide or aminooxy probe (e.g., Alexa Fluor 488 hydrazide).
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).
- Ni-NTA affinity chromatography resin (if the protein is His-tagged).
- Labeling Buffer: 100 mM MES, pH 6.0.
- SDS-PAGE analysis equipment.
- In-gel fluorescence scanner.

Procedure:

- Protein Expression:
 - Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal tRNA/synthetase plasmid.
 - Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
 - Supplement the medium with 1 mM 2-Amino-8-oxononanoic acid.

- Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) overnight.
- Harvest the cells by centrifugation.
- Protein Purification:
 - Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
 - Clarify the lysate by centrifugation.
 - Purify the target protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
 - Elute the protein and perform a buffer exchange into Labeling Buffer.
- Fluorescent Labeling:
 - To the purified protein (e.g., 1 mg/mL), add the fluorescent hydrazide probe to a final concentration of 1 mM.
 - Incubate the reaction at room temperature for 2-4 hours, protected from light.
 - Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.
- Analysis:
 - Analyze the labeled protein by SDS-PAGE.
 - Visualize the total protein by Coomassie blue staining and the labeled protein by in-gel fluorescence scanning.
 - Confirm the site-specific incorporation and labeling by mass spectrometry.

Diagram of Signaling Pathway (Conceptual):



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Caption: Site-Specific Protein Labeling Workflow.

Disclaimer

The quantitative data and protocols provided herein are for illustrative purposes and should be adapted and optimized by the end-user for their specific experimental conditions. It is recommended to consult relevant literature and perform appropriate validation experiments.

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